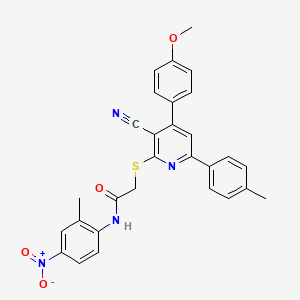![molecular formula C16H19NO5 B11779252 Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11779252.png)
Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a benzo[f][1,4]oxazepine core, and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Construction of the Benzo[f][1,4]oxazepine Core: This step involves the condensation of an appropriate amine with a benzaldehyde derivative, followed by cyclization to form the oxazepine ring.
Introduction of the Carboxylate Ester Group: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s functional groups can be exploited in the development of new materials with specific properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl tetrahydrofuran-2-carboxylate: This compound shares the tetrahydrofuran ring and carboxylate ester group but lacks the benzo[f][1,4]oxazepine core.
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound has a similar ester group but features a different core structure.
Uniqueness
Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is unique due to its combination of the tetrahydrofuran ring, benzo[f][1,4]oxazepine core, and carboxylate ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C16H19NO5 |
|---|---|
Molekulargewicht |
305.32 g/mol |
IUPAC-Name |
methyl 3-oxo-4-(oxolan-2-ylmethyl)-5H-1,4-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C16H19NO5/c1-20-16(19)11-4-5-14-12(7-11)8-17(15(18)10-22-14)9-13-3-2-6-21-13/h4-5,7,13H,2-3,6,8-10H2,1H3 |
InChI-Schlüssel |
LEGGJKFWCXVOOA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)CC3CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


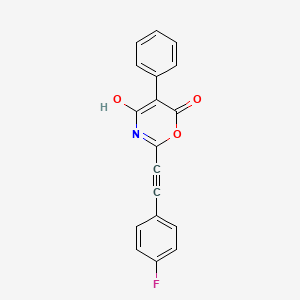
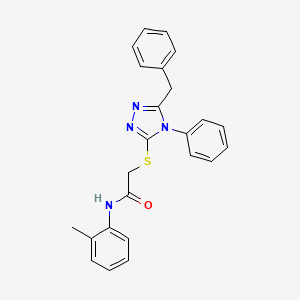
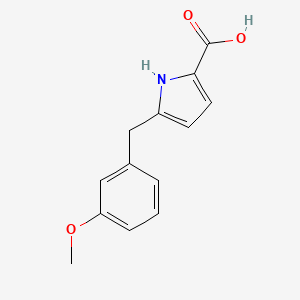
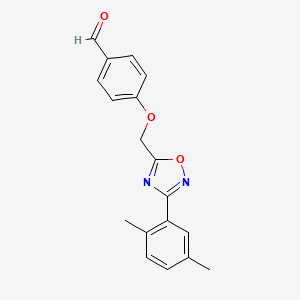
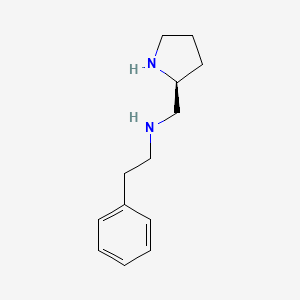


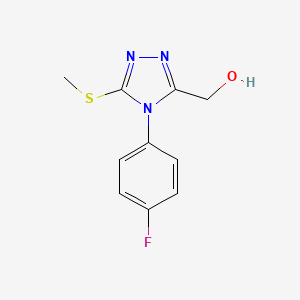
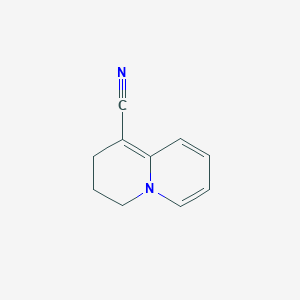
![3-Amino-4-phenyl-N-(o-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11779220.png)
![3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11779226.png)
![ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B11779228.png)
![9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine](/img/structure/B11779233.png)
